molecular formula C9H12N6O3 B1667026 Amdoxovir CAS No. 145514-04-1

Amdoxovir

カタログ番号 B1667026
CAS番号: 145514-04-1
分子量: 252.23 g/mol
InChIキー: RLAHNGKRJJEIJL-RFZPGFLSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of Amdoxovir is C9H12N6O3 . The InChIKey is RLAHNGKRJJEIJL-RFZPGFLSSA-N .


Chemical Reactions Analysis

Amdoxovir inhibits HIV-1 containing the M184V/I mutation and is rapidly absorbed and deaminated to its active metabolite, β-d-dioxolane guanosine (DXG) .


Physical And Chemical Properties Analysis

Amdoxovir has a molecular weight of 252.23 g/mol . The IUPAC name is [(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol .

科学的研究の応用

Pharmacokinetic Interaction with Zidovudine

Amdoxovir (AMDX) is known for its inhibitory action against HIV-1, particularly strains with the M184V/I mutation. A study conducted by Hurwitz et al. (2009) focused on the pharmacokinetic interaction between AMDX and Zidovudine (ZDV). They found no significant change in plasma pharmacokinetic parameters or percent recovery in the urine of AMDX, its active metabolite, or ZDV when coadministered.

Effectiveness with IMPDH Inhibitors Against HIV

Amdoxovir's combination with inosine monophosphate dehydrogenase (IMPDH) inhibitors, Mycophenolic Acid (MPA), and Ribavirin (RBV) demonstrated potent activity against both wild-type and drug-resistant variants of HIV-1. The study by Borroto-Esoda et al. (2004) highlighted this synergistic effect, suggesting a role for IMPDH inhibitors in combination therapy with AMDX for treating HIV.

Efficacy Against Drug-Resistant HIV-1 Isolates

Investigation by Mewshaw et al. (2002) revealed that Dioxolane Guanosine (DXG), the active form of AMDX, is a potent inhibitor of drug-resistant HIV-1 isolates. This study showed DXG's effectiveness against HIV-1 isolates resistant to standard NRTI and NNRTI therapies.

Inhibition of HIV-1 Reverse Transcriptase

Research by Jeffrey et al. (2003) explored AMDX's role as a prodrug of DXG in inhibiting HIV-1 reverse transcriptase. They found that DXG-TP, the active form of DXG, effectively inhibited viral DNA synthesis, suggesting AMDX's utility in treating patients experienced with nucleoside reverse transcriptase inhibitors.

Antiviral Activity and Safety

A study by Gripshover et al. (2005) evaluated AMDX's antiviral activity and safety in combination with enfuvirtide and an optimized background regimen in HIV-1-infected subjects. They found that while AMDX appeared safe, it did not add significant antiretroviral activity in their small study.

Phosphorylation Pathway of DXG

Feng et al. (2004) investigated the phosphorylation pathway of DXG, demonstrating the process of converting AMDX into its active form in the body. Their findings, detailed in Feng et al. (2004), are crucial for understanding how AMDX is activated and functions against HIV-1.

Combination with Zidovudine in HIV-1 Treatment

Murphy et al. (2010) focused on AMDX'scombination with reduced and standard doses of Zidovudine in HIV-1 treatment. Their research, as found in Murphy et al. (2010), demonstrated that the combination of AMDX with Zidovudine was more effective and had reduced viral load variability compared to AMDX monotherapy, suggesting a synergistic effect.

Cellular Pharmacology in Primary Human Lymphocytes

Hernández-Santiago et al. (2007) studied the cellular pharmacology of DXG in primary human lymphocytes, focusing on dose-response relationships and intracellular half-life. Their findings, as detailed in Hernández-Santiago et al. (2007), indicate that DXG could potentially be administered once a day and possibly co-formulated with ZDV for enhanced effectiveness.

Development and Application in Antiviral Therapy

Several studies have looked at the development and application of AMDX in antiviral therapy. Otto (2004) discussed the ongoing development of AMDX among other nucleoside reverse transcriptase inhibitors for the treatment of HIV-1 infections, highlighting its potential benefits over existing treatments. More details can be found in Otto (2004).

Pharmacokinetics and Drug Interactions

A study conducted by Fromentin et al. (2009) developed a method for the simultaneous measurement of AMDX, its metabolite DXG, and Zidovudine in human plasma, critical for understanding the pharmacokinetics and potential drug interactions of AMDX. The details of this study can be found in Fromentin et al. (2009).

将来の方向性

Amdoxovir was in advanced Phase II clinical trials around 2010. In 2013, a Phase II trial was terminated and another was withdrawn before it started. No further studies appear to have been done . The future directions of Amdoxovir are not explicitly mentioned in the retrieved information.

特性

IUPAC Name

[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAHNGKRJJEIJL-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027435
Record name (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amdoxovir

CAS RN

145514-04-1
Record name Amdoxovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145514-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amdoxovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145514041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amdoxovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMDOXOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54I81H0M9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amdoxovir
Reactant of Route 2
Reactant of Route 2
Amdoxovir
Reactant of Route 3
Amdoxovir
Reactant of Route 4
Amdoxovir
Reactant of Route 5
Amdoxovir
Reactant of Route 6
Amdoxovir

Q & A

Q1: How does Amdoxovir exert its antiviral effect?

A1: Amdoxovir [(–)-β-d-2,6-diaminopurine dioxolane (DAPD)] itself is a prodrug, meaning it is inactive until metabolized in the body []. It is converted to its active form, dioxolane guanosine (DXG), by adenosine deaminase [, ]. DXG is further phosphorylated to DXG triphosphate (DXG-TP), which competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by HIV-1 reverse transcriptase (RT) [, , ]. This incorporation ultimately halts viral DNA synthesis [, , ].

Q2: What makes Amdoxovir potentially useful against drug-resistant HIV?

A2: DXG, the active metabolite, maintains activity against many HIV-1 strains that have developed resistance to other nucleoside reverse transcriptase inhibitors (NRTIs) [, , ]. Notably, DXG shows efficacy against viruses with mutations like M184V (resistant to lamivudine and emtricitabine) and those with multiple NRTI resistance mutations [, , ].

Q3: Does Amdoxovir act synergistically with any other anti-HIV drugs?

A3: Yes, research suggests that Amdoxovir acts synergistically with zidovudine (AZT) [, , ]. Studies in HIV-1-infected lymphocytes demonstrate this synergy [], and clinical trials have shown that the combination of Amdoxovir and zidovudine leads to a more potent reduction in viral load compared to either drug alone [].

Q4: What is the significance of the synergistic effect between Amdoxovir and zidovudine?

A4: This synergy allows for a potential reduction in the zidovudine dose, which could lead to a more favorable side-effect profile []. This is because lower doses of zidovudine are associated with fewer toxicities while maintaining adequate levels of the active triphosphate form [].

Q5: Does combining Amdoxovir with inosine monophosphate dehydrogenase (IMPDH) inhibitors offer any benefits?

A5: Yes, studies show that combining Amdoxovir or DXG with IMPDH inhibitors like mycophenolic acid (MPA) and ribavirin (RBV) enhances antiviral activity []. This enhancement is attributed to the IMPDH inhibitors’ ability to reduce intracellular dGTP levels, providing DXG-TP a competitive advantage [].

Q6: What is the molecular formula and weight of Amdoxovir?

A6: The molecular formula of Amdoxovir is C10H14N6O4, and its molecular weight is 282.25 g/mol [].

Q7: What is the metabolic pathway of Amdoxovir?

A7: Amdoxovir is rapidly absorbed and deaminated to its active metabolite, dioxolane guanosine (DXG) [, ]. DXG is further phosphorylated intracellularly to its active triphosphate form, DXG-TP [, ].

Q8: Does the co-administration of Amdoxovir and zidovudine affect their individual pharmacokinetic profiles?

A8: No, studies show that co-administration of Amdoxovir with zidovudine does not significantly alter the pharmacokinetic parameters of either drug or their respective metabolites [].

Q9: What is the intracellular half-life of the active Amdoxovir metabolite, DXG-TP?

A9: DXG-TP exhibits a long intracellular half-life of approximately 16 hours in activated human peripheral blood mononuclear cells [].

Q10: What are the implications of the long intracellular half-life of DXG-TP?

A10: This long half-life suggests that an appropriately designed prodrug of DXG could potentially allow for once-daily dosing of Amdoxovir [].

Q11: How is the antiviral activity of Amdoxovir evaluated in vitro?

A11: Antiviral activity is typically assessed in vitro using primary human lymphocytes infected with HIV-1 [, , , ]. The concentration of Amdoxovir or DXG required to inhibit viral replication by 50% (EC50) is commonly used as a measure of antiviral potency [, , , , ].

Q12: Has Amdoxovir demonstrated efficacy in any animal models of HIV infection?

A12: Yes, Amdoxovir has shown efficacy in rhesus macaque models infected with RT-SHIV, a chimeric simian/human immunodeficiency virus [, ].

Q13: What are the primary mechanisms of HIV-1 resistance to Amdoxovir?

A14: The K65R mutation in HIV-1 RT is the primary resistance mutation identified for Amdoxovir [, , , ]. Viruses harboring this mutation show reduced susceptibility to DXG [, , , ].

Q14: Does the M184V mutation, known to confer resistance to lamivudine and emtricitabine, affect Amdoxovir's activity?

A15: No, the M184V mutation does not confer resistance to Amdoxovir [, ]. In fact, the combination of K65R and M184V mutations can increase susceptibility to tenofovir [].

Q15: Are there any other mutations associated with Amdoxovir resistance?

A16: The Q151M mutation, often associated with multi-drug resistance, can confer moderate resistance to Amdoxovir, particularly when present in combination with K65R [, ]. Additionally, a novel S68Δ deletion in HIV-1 RT has been observed in vitro, resulting in reduced susceptibility to Amdoxovir [].

Q16: What is the safety profile of Amdoxovir based on clinical trials?

A18: Clinical trials indicate that Amdoxovir is generally well-tolerated with a favorable safety profile [, , , ]. Most adverse events reported were mild to moderate in severity [, ].

Q17: Are there any specific drug delivery strategies being explored for Amdoxovir?

A19: While specific drug delivery strategies were not discussed in the provided research, the development of prodrugs with enhanced pharmacokinetic properties is a common approach to improve drug delivery and targeting []. Prodrugs can enhance absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved efficacy and reduced toxicity [].

Q18: What analytical methods are employed to measure Amdoxovir and its metabolites in biological samples?

A20: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to quantify Amdoxovir, DXG, and their phosphorylated metabolites in biological samples like plasma and peripheral blood mononuclear cells [, , , ].

Q19: How are intracellular concentrations of DXG-TP, the active form of Amdoxovir, measured?

A21: Intracellular DXG-TP levels can be determined using an enzymatic assay that measures the inhibition of HIV-1 RT activity []. This assay takes advantage of DXG-TP's ability to compete with radiolabeled dNTPs for incorporation by HIV-1 RT [].

Q20: What are some essential research tools and resources used in the development and study of Amdoxovir?

A20: Key resources include:

  • Cell culture models: Primary human lymphocytes and cell lines are used to assess antiviral activity and study mechanisms of action [, , , , ].
  • Animal models: Rhesus macaques infected with RT-SHIV are used to evaluate efficacy and study viral dynamics in vivo [, ].
  • Enzymatic assays: These assays are employed to determine the intracellular concentrations of DXG-TP [].
  • LC-MS/MS: This technique is crucial for measuring drug and metabolite concentrations in biological samples [, , , ].
  • Molecular modeling: Computational models can be used to understand drug-target interactions and predict resistance profiles [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。